molecular formula C8H10N2O B13112368 2-Methyl-1-(pyrimidin-4-yl)cyclopropanol CAS No. 53342-31-7

2-Methyl-1-(pyrimidin-4-yl)cyclopropanol

Cat. No.: B13112368
CAS No.: 53342-31-7
M. Wt: 150.18 g/mol
InChI Key: OCSIQUKCJSQBIT-UHFFFAOYSA-N
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Description

2-Methyl-1-(pyrimidin-4-yl)cyclopropanol is a chemical compound characterized by a cyclopropanol ring substituted with a methyl group and a pyrimidinyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-(pyrimidin-4-yl)cyclopropanol typically involves the cyclopropanation of a suitable pyrimidine derivative. One common method includes the reaction of 4-chloropyrimidine with 2-methylcyclopropanol under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-quality product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-(pyrimidin-4-yl)cyclopropanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized derivatives (ketones or aldehydes), reduced cyclopropane derivatives, and various substituted pyrimidinyl derivatives .

Scientific Research Applications

2-Methyl-1-(pyrimidin-4-yl)cyclopropanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1-(pyrimidin-4-yl)cyclopropanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

  • 2-Methyl-1-(pyridin-4-yl)cyclopropanol
  • 2-Methyl-1-(pyrimidin-2-yl)cyclopropanol
  • 2-Methyl-1-(pyrimidin-5-yl)cyclopropanol

Comparison: Compared to these similar compounds, 2-Methyl-1-(pyrimidin-4-yl)cyclopropanol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the pyrimidinyl group can affect the compound’s ability to interact with molecular targets, making it a valuable compound for specific applications .

Properties

CAS No.

53342-31-7

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

2-methyl-1-pyrimidin-4-ylcyclopropan-1-ol

InChI

InChI=1S/C8H10N2O/c1-6-4-8(6,11)7-2-3-9-5-10-7/h2-3,5-6,11H,4H2,1H3

InChI Key

OCSIQUKCJSQBIT-UHFFFAOYSA-N

Canonical SMILES

CC1CC1(C2=NC=NC=C2)O

Origin of Product

United States

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